N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring.
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-5-(methylamino)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-11-8-6-12-10(13-17(2,14)15)5-9(8)16-7-3-4-7/h5-7,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
NEPIAWMBPUVVOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include a pyridine derivative and appropriate reagents to introduce the cyclopropoxy and methylamino groups . The reaction conditions may vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, organic solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure with borate and sulfonamide groups.
N-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride: Contains a pyridine ring with different substituents.
Uniqueness
N-(4-Cyclopropoxy-5-(methylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
